molecular formula C18H19N3O B12174632 1-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-indole-4-carboxamide

1-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-indole-4-carboxamide

Cat. No.: B12174632
M. Wt: 293.4 g/mol
InChI Key: DEZYPRFFKVYNGD-UHFFFAOYSA-N
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Description

1-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-indole-4-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, substituted with a propan-2-yl group and a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Substitution with Propan-2-yl Group: The indole core is then alkylated using an appropriate alkylating agent, such as isopropyl bromide, in the presence of a base like potassium carbonate.

    Attachment of Pyridin-2-ylmethyl Group: The final step involves the reaction of the alkylated indole with pyridin-2-ylmethyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-indole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the indole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted indole or pyridine derivatives.

Scientific Research Applications

1-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-indole-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit specific kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-(pyridin-3-yl)propan-2-one: A compound with a similar pyridine substitution but different core structure.

    2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives: Compounds with similar pyridine and indole-like structures.

Uniqueness

1-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-indole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of indole and pyridine moieties makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

1-propan-2-yl-N-(pyridin-2-ylmethyl)indole-4-carboxamide

InChI

InChI=1S/C18H19N3O/c1-13(2)21-11-9-15-16(7-5-8-17(15)21)18(22)20-12-14-6-3-4-10-19-14/h3-11,13H,12H2,1-2H3,(H,20,22)

InChI Key

DEZYPRFFKVYNGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

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